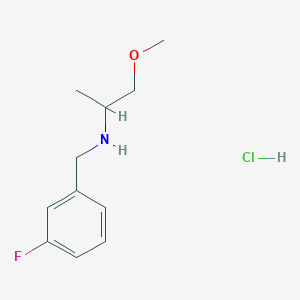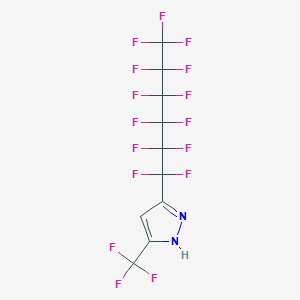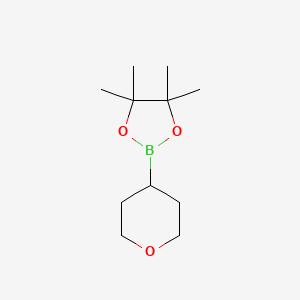
4,4,5,5-テトラメチル-2-(テトラヒドロ-2H-ピラン-4-イル)-1,3,2-ジオキサボロラン
説明
“4,4,5,5-Tetramethyl-2-(tetrahydro-2H-pyran-4-yl)-1,3,2-dioxaborolane” is a chemical compound with the molecular formula C11H21BO3 . It is also known by other names such as “Tetrahydropyran-4-boronic acid pinacol ester” and "4,4,5,5-tetramethyl-2-(oxan-4-yl)-1,3,2-dioxaborolane" . The compound has a molecular weight of 212.10 g/mol .
Molecular Structure Analysis
The InChI representation of the molecule is InChI=1S/C11H21BO3/c1-10(2)11(3,4)15-12(14-10)9-5-7-13-8-6-9/h9H,5-8H2,1-4H3 . The Canonical SMILES representation is B1(OC(C(O1)(C)C)(C)C)C2CCOCC2 . Unfortunately, the 3D structure of the molecule could not be generated due to unsupported elements .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 212.10 g/mol . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors .
科学的研究の応用
有機合成
この化合物は有機合成において広く使用されています . 特に鈴木カップリング反応に有用であり、これは炭素-炭素結合を形成するために使用されます . これにより、さまざまな有機化合物の合成において貴重なツールとなります。
ヘテロアリール骨格の調製
この化合物は、ヘテロアリール骨格の調製に使用されます . これらの骨格は、多くの医薬品や医薬品を含む、多くの有機化合物における基本的な構造です。
ダロルタミド誘導体の合成
ダロルタミド誘導体の合成に使用されています . ダロルタミドは、前立腺癌の治療に使用される薬であり、この薬の誘導体は、潜在的に改善された特性または有効性を有する可能性があります。
阻害剤合成
この化合物は、さまざまな阻害剤の合成に使用されてきました . 例えば、HPK1阻害剤の合成に使用されてきました . HPK1は、いくつかの細胞プロセスに関与するタンパク質キナーゼであり、このタンパク質の阻害剤は、潜在的な治療的用途を持つ可能性があります。
医薬品研究
医薬品研究では、この化合物は新規医薬品の開発に使用されています . 特に、そのボロン酸ピナコールエステル基は、さまざまな官能基と反応できるため、幅広い潜在的な医薬品分子を合成することができるため、この点で有用です .
プロテオミクス研究
この化合物は、プロテオミクス研究にも使用されています . プロテオミクスは、タンパク質の大規模な研究であり、この化合物は、特定の方法でタンパク質と相互作用できる新規分子を合成するために使用でき、タンパク質の機能と挙動の理解に役立ちます .
作用機序
Target of Action
Boronic esters are generally known to be involved in various organic synthesis reactions, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
Tetrahydropyran-4-boronic acid pinacol ester is a type of boronic ester, which are commonly used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring an organic group from boron to a metal catalyst, typically palladium . This transmetalation process forms a new carbon-carbon bond, enabling the coupling of two different organic fragments .
Biochemical Pathways
In general, suzuki-miyaura cross-coupling reactions, in which this compound is involved, are widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .
Pharmacokinetics
As a boronic ester, it is likely to be relatively stable and readily prepared, making it a useful reagent in organic synthesis .
Result of Action
The compound’s involvement in suzuki-miyaura cross-coupling reactions can result in the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of Tetrahydropyran-4-boronic acid pinacol ester can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as suggested by its storage temperature of 2-8°C . Additionally, the efficacy of the Suzuki-Miyaura cross-coupling reactions in which the compound is involved can be influenced by the presence of a suitable metal catalyst, typically palladium .
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-(oxan-4-yl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BO3/c1-10(2)11(3,4)15-12(14-10)9-5-7-13-8-6-9/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSMOSUUBUCSPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655192 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131912-76-9 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,5,5-tetramethyl-2-(oxan-4-yl)-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,9-Diazaspiro[5.5]undecan-1-one hydrochloride](/img/structure/B1390789.png)
![L-Norleucinamide, N-[(phenylmethoxy)carbonyl]-L-alanyl-](/img/structure/B1390790.png)
![3-[(2-Bromophenoxy)methyl]piperidine](/img/structure/B1390793.png)
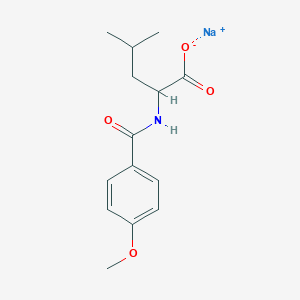
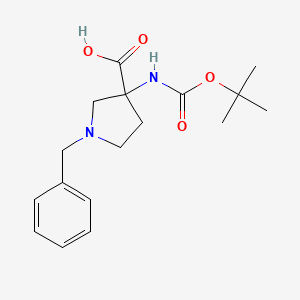

![3-[(3-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1390800.png)

![[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-thiophen-2-yl-methanone hydrochloride](/img/structure/B1390804.png)
